molecular formula C14H10N2 B2990305 6-(Pyridin-4-yl)isoquinoline CAS No. 1255860-55-9

6-(Pyridin-4-yl)isoquinoline

Cat. No.: B2990305
CAS No.: 1255860-55-9
M. Wt: 206.248
InChI Key: SOMUJVWZPGYIFI-UHFFFAOYSA-N
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Description

6-(Pyridin-4-yl)isoquinoline is a heteroaromatic compound featuring an isoquinoline core substituted at the 6-position with a pyridin-4-yl group. Isoquinoline derivatives are renowned for their biological and pharmacological significance, including roles as enzyme inhibitors, anticancer agents, and ligands in catalysis . This compound’s structural hybridity makes it a valuable scaffold in medicinal chemistry and materials science.

Properties

IUPAC Name

6-pyridin-4-ylisoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2/c1-2-14-10-16-8-5-13(14)9-12(1)11-3-6-15-7-4-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOMUJVWZPGYIFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C=C1C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: 6-(Pyridin-4-yl)isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-(Pyridin-4-yl)isoquinoline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Pyridin-4-yl)isoquinoline involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

6-(Piperidin-4-yl)isoquinoline

Structural Differences : Replaces the pyridin-4-yl group with a piperidin-4-yl moiety (a saturated six-membered amine ring).
Functional Implications :

  • Electron Effects : Piperidine is electron-donating and more basic (pKa ~11) than pyridine (pKa ~5), altering solubility and reactivity. This may enhance bioavailability in physiological environments .
  • Biological Activity: Piperidine-containing analogs are prevalent in CNS-targeting drugs due to improved blood-brain barrier penetration. However, the pyridinyl group in 6-(Pyridin-4-yl)isoquinoline may favor interactions with aromatic residues in enzymes or receptors .
  • Applications: Both compounds are listed as building blocks in pharmaceutical catalogs, but 6-(Piperidin-4-yl)isoquinoline’s dihydrochloride form (CAS 2140866-96-0) highlights its utility in salt formation for enhanced stability .

6-(Methylsulfanyl)isoquinoline

Structural Differences : Substituted with a methylsulfanyl (-SMe) group at the 6-position.
Functional Implications :

  • Electron Effects: The -SMe group is strongly electron-donating via sulfur’s lone pairs, increasing electron density at the isoquinoline core. This contrasts with the pyridinyl group’s moderate electron-withdrawing nature.
  • Biological Activity: Electron-donating groups at the 6-position (e.g., ethyl-amino or ethylene glycol) enhance antiproliferative activity in cancer cell lines (e.g., LASCPC-01), as seen in Table 4 . However, bulky substituents (e.g., pyrrolidin-3-yloxy) reduce activity, suggesting this compound’s planar structure may balance steric and electronic effects .

1-(2'-Bromo-4',5'-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (F-18)

Structural Differences: A tetrahydroisoquinoline derivative with bromine and methoxy substituents. Functional Implications:

  • Electron/Steric Effects: Bromine (electron-withdrawing) and methoxy groups (electron-donating) create a polarized scaffold. The tetrahydroisoquinoline core reduces aromaticity, affecting π-stacking capacity compared to this compound.
  • Biological Activity: F-18 exhibits cardiovascular and anti-inflammatory effects, likely due to its interaction with biomembranes and mitochondrial calcium channels. In contrast, pyridinyl-substituted isoquinolines may target kinases or DNA via planar aromatic interactions .

6-Azetidin-1-yl-3-(4-methoxyphenyl)-pyridazino[4,3-c]isoquinoline

Structural Differences: Incorporates a pyridazinoisoquinoline fused ring system with an azetidine (4-membered amine ring) substituent. Functional Implications:

  • Biological Activity: The fused pyridazine ring introduces additional hydrogen-bonding sites, which could enhance binding to targets like topoisomerases. However, the pyridinyl group in this compound offers simpler synthetic accessibility .

Key Data Table: Antiproliferative Activity of 6-Position Substituted Isoquinolines

Compound Substituent at 6-Position IC₅₀ (LASCPC-01 Cell Line) Reference
Compound 23 Ethyl-amino 0.12 µM
Compound 32 Ethylene glycol 0.15 µM
Compound 35 Pyrrolidin-3-yloxy >10 µM
This compound Pyridin-4-yl Data not reported

Note: Electron-donating, non-bulky groups (e.g., ethyl-amino) maximize activity, while bulky or electron-withdrawing groups reduce efficacy. This compound’s pyridinyl group, though moderately electron-withdrawing, may retain activity due to planar π-π interactions .

Biological Activity

Introduction

6-(Pyridin-4-yl)isoquinoline is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and structure-activity relationships (SAR) based on recent research findings.

Antitumor Activity

Recent studies have highlighted the antitumor properties of various isoquinoline derivatives, including those containing pyridine substituents. For instance, compounds derived from isoquinoline have shown significant inhibition of cyclin-dependent kinases (CDKs), particularly CDK4. The structure-activity relationship indicates that specific substitutions on the isoquinoline core enhance its inhibitory potency against CDK4 over CDK2 and CDK1 .

A notable study demonstrated that this compound derivatives exhibited low nanomolar activity against FLT3 and CDK4, with IC50 values around 11 nM and 7 nM respectively. In vivo tests using MV4-11 xenograft models showed a tumor growth inhibition rate of 67% at a dosage of 200 mg/kg .

Neuroprotective Effects

Research has also explored the neuroprotective potential of isoquinoline derivatives in models of Parkinson's disease. Compounds similar to this compound were found to exhibit high binding affinity for dopamine receptors (D2 and D3), suggesting their potential in treating neurodegenerative disorders . For example, a derivative displayed high selectivity for the D3 receptor with an EC50 value of 0.52 nM, indicating its promising role in neuroprotection .

G-Quadruplex Stabilization

Another area of interest is the ability of certain isoquinoline derivatives to stabilize G-quadruplex structures, which are associated with telomerase activity in cancer cells. Compounds that stabilize these structures can inhibit cancer cell proliferation effectively. One study reported that a pyridine-substituted isoquinoline derivative demonstrated significant antiproliferative effects in telomerase-positive human cancer cell lines at low micromolar concentrations .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by various structural modifications:

Substitution Effect on Activity
Hydroxyl groupEssential for CDK4 inhibitory activity
Iodo or aryl groupsEnhance potency against cancer cell lines
Pyridine substituentsImprove selectivity for specific kinases

These modifications can lead to improved metabolic stability and enhanced biological efficacy, making them critical considerations in drug design.

Case Study 1: Antitumor Efficacy

A study involving a series of pyridine-substituted isoquinolines reported their effectiveness against various cancer cell lines. The most active compound exhibited an IC50 value of 0.56 μM against HepG2 hepatocellular carcinoma cells, outperforming established chemotherapeutics like Etoposide and Doxorubicin .

Case Study 2: Neuroprotective Applications

In a Parkinson's disease model, compounds derived from isoquinoline showed significant neuroprotective effects by acting as D3 receptor agonists. These compounds reduced neurodegeneration markers and improved motor function in treated animals .

Q & A

Basic Question: What are the foundational synthetic strategies for preparing 6-(Pyridin-4-yl)isoquinoline derivatives?

Methodological Answer:
The synthesis of this compound derivatives typically involves modular approaches such as the Bischler–Napieralski reaction or Friedländer annulation. For example, β-phenylethylamine derivatives can be acylated and cyclized using phosphoryl chloride (POCl₃) to form dihydroisoquinoline intermediates, which are subsequently dehydrogenated with palladium catalysts . Substituents like pyridinyl groups are introduced via cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution. In multi-step syntheses, intermediates such as 1-chloro-5-methylisoquinoline are functionalized with pyridinyl amines under reductive conditions (e.g., H₂/Raney-Ni) to achieve regioselective substitution at the 6-position .

Basic Question: How can structural isomerism in this compound derivatives be resolved experimentally?

Methodological Answer:
Structural ambiguity arising from isomerism (e.g., positional or stereochemical) is resolved using a combination of NMR spectroscopy and X-ray crystallography. For instance, ¹H-¹H NOESY experiments can identify spatial proximity of protons in fused-ring systems, while ¹³C NMR distinguishes between regioisomers based on carbon chemical shifts. In cases of tautomerism, X-ray crystallography provides definitive confirmation, as demonstrated for indenoisoquinoline derivatives . Oxidation-reduction sequences (e.g., Pd/C-mediated dehydrogenation) can also clarify ring aromaticity .

Basic Question: What factors influence the basicity of this compound compared to simpler heterocycles?

Methodological Answer:
The basicity of this compound is modulated by electronic effects from substituents and hybridization. The pyridinyl group at position 6 withdraws electron density via inductive effects, reducing basicity compared to unsubstituted isoquinoline. However, sp² hybridization of the nitrogen atom in the isoquinoline ring inherently lowers basicity relative to sp³-hybridized amines (e.g., anilines). Comparative studies show isoquinoline has a dipole moment of 2.60 D, higher than quinoline (2.10 D), influencing its interaction with polar solvents or protein targets .

Advanced Question: How can fragment-based drug design (FBDD) optimize this compound derivatives without X-ray structural data?

Methodological Answer:
A "merging by design" strategy enables fragment optimization without X-ray data. Monosubstituted isoquinoline fragments are screened for binding to target proteins (e.g., anti-inflammatory enzymes), and hits from different positions (e.g., 1-, 3-, or 6-positions) are combined on the same scaffold. Biochemical assays (e.g., IC₅₀ determination) and molecular docking refine potency. For example, merging a pyridinyl fragment at position 6 with a methoxy group at position 7 enhanced binding affinity in anti-inflammatory candidates .

Advanced Question: How do contradictory structure-activity relationship (SAR) data for this compound derivatives inform mechanistic hypotheses?

Methodological Answer:
Contradictions in SAR often arise from competing electronic and steric effects. For instance, 2-methyl or 7-methoxy substituents on isoquinoline enhance dopamine uptake inhibition in Parkinson’s models, while 6,7-dihydroxy groups reduce activity due to increased polarity . To resolve such conflicts, computational tools (e.g., 3D-QSAR) map favorable/unfavorable regions for substituents. Free-energy perturbation (FEP) simulations can quantify contributions of specific functional groups to binding, guiding iterative synthesis .

Advanced Question: What computational methods predict the regioselectivity of electrophilic substitutions in this compound?

Methodological Answer:
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) identify electrophilic aromatic substitution (EAS) sites by analyzing Fukui indices and local electron density. For this compound, the pyridinyl group directs EAS to the 5- and 8-positions due to resonance stabilization of intermediates. Molecular electrostatic potential (MEP) maps further highlight nucleophilic regions. Experimental validation via nitration or halogenation reactions confirms computational predictions .

Advanced Question: How can reaction conditions be optimized for regioselective functionalization of this compound?

Methodological Answer:
Regioselectivity is controlled through solvent polarity, temperature, and catalyst choice. For example, bromination in acetic acid at 60°C favors substitution at the 5-position, while using FeCl₃ in dichloromethane shifts reactivity to the 8-position. Palladium-catalyzed C–H activation (e.g., with Pd(OAc)₂ and ligands like PPh₃) enables direct arylation at the 1-position . Kinetic vs. thermodynamic control is assessed via time-course HPLC monitoring .

Advanced Question: What methodologies characterize the electronic effects of substituents on this compound’s photophysical properties?

Methodological Answer:
Time-dependent DFT (TD-DFT) simulates UV-Vis absorption spectra, correlating substituent effects (e.g., electron-donating methoxy vs. electron-withdrawing nitro groups) with λₘₐₓ shifts. Experimentally, fluorescence quantum yields are measured using integrating spheres, while transient absorption spectroscopy tracks excited-state dynamics. For example, this compound derivatives with extended π-conjugation exhibit bathochromic shifts in solid-state emission .

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